molecular formula C8H7FO2 B049661 4-Fluorophenylacetic acid CAS No. 405-50-5

4-Fluorophenylacetic acid

Cat. No.: B049661
CAS No.: 405-50-5
M. Wt: 154.14 g/mol
InChI Key: MGKPFALCNDRSQD-UHFFFAOYSA-N
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Description

4-Fluorophenylacetic acid is an organic compound with the molecular formula C8H7FO2. It is a derivative of phenylacetic acid, where a fluorine atom is substituted at the para position of the benzene ring. This compound appears as a white crystalline powder or flakes and is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 4-Fluorophenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-fluorophenylacetic acid depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The fluorine atom enhances the compound’s metabolic stability and binding affinity to biological targets, thereby improving the efficacy of the resulting drugs .

Comparison with Similar Compounds

Comparison: 4-Fluorophenylacetic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Compared to phenylacetic acid, the fluorinated derivative exhibits higher metabolic stability and altered reactivity. The presence of fluorine also enhances the compound’s lipophilicity, making it more suitable for certain pharmaceutical applications .

Properties

IUPAC Name

2-(4-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKPFALCNDRSQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0059956
Record name Benzeneacetic acid, 4-fluoro-
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Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

405-50-5
Record name (4-Fluorophenyl)acetic acid
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Record name p-Fluorophenylacetic acid
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Record name 405-50-5
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Record name Benzeneacetic acid, 4-fluoro-
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Record name Benzeneacetic acid, 4-fluoro-
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Record name 4-fluorophenylacetic acid
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Record name P-FLUOROPHENYLACETIC ACID
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Synthesis routes and methods

Procedure details

First, 2-amino-benzoic acid methyl ester (1.00 g, 6.61 mmol) was dissolved in purified CH2Cl2, and DMAP (0.04 g, 0.33 mmol) was added thereto at 0° C. Then, the mixture was added to the reaction vessel containing (4-fluorophenyl)-acetyl chloride produced from reaction of (4-fluoro-phenyl)-acetic acid (1.53 g, 9.90 mmol) with SOCl2, and then reacted at normal temperature for 10 hours. After adding cold sodium bicarbonate solution containing ice, the reaction mixture was extracted with CH2Cl2, and then concentrated under reduced pressure to obtain 1.50 g (79%) of the compound 2-[2-(4-fluorophenyl)-acetylamino]-benzoic acid methyl ester as the solid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the biological applications of 4-Fluorophenylacetic acid derivatives in medicinal chemistry?

A1: this compound derivatives have shown promise as potential anticancer and antibacterial agents.

    Q2: How do structural modifications of this compound derivatives impact their biological activity?

    A2: The structure-activity relationship (SAR) of this compound derivatives reveals that modifications to the aromatic ring and the carboxylic acid moiety can significantly influence their biological activity.

      Q3: What is the molecular formula and molecular weight of this compound?

      A3: The molecular formula of this compound is C8H7FO2. Its molecular weight is 154.14 g/mol.

      Q4: Are there any studies investigating the mechanism of action of this compound derivatives in biological systems?

      A4: While the provided abstracts do not delve into the specific mechanisms of action, some insights can be gleaned from the described studies.

        Q5: What analytical techniques have been employed to characterize this compound and its derivatives?

        A5: Several analytical techniques have been utilized to characterize this compound derivatives and their metal complexes.

          Q6: Has this compound been investigated in the context of organocatalysis?

          A6: Yes, this compound has been successfully employed as a substrate in an organocatalytic asymmetric Michael-lactonization reaction with trifluoromethylenones. [] The reaction, catalyzed by the isothiourea organocatalyst HBTM-2.1, proceeds with high diastereo- and enantiocontrol, yielding C(6)-trifluoromethyldihydropyranones. [] Kinetic studies suggest a mechanism involving rate-determining deprotonation of an intermediate acyl isothiouronium ion formed from this compound and the catalyst. []

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